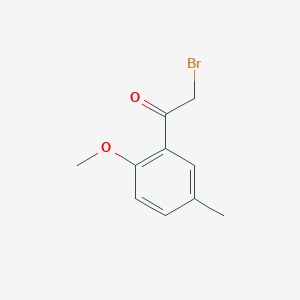

2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone” is a chemical compound with the molecular formula C10H11BrO2 and a molecular weight of 243.11 . It’s used for research purposes .

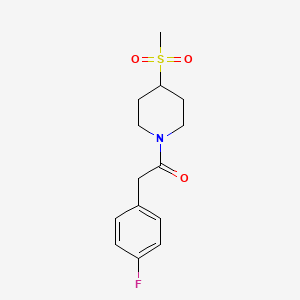

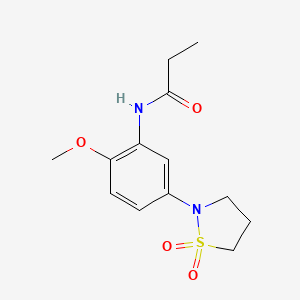

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(=C(C=C1)OC)C(=O)CBr .

科学的研究の応用

Metabolic Pathways in Rats : A study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites, suggesting at least two metabolic pathways operative in rats (Kanamori et al., 2002).

Pyrolysis Products of Psychoactive Substances : Research on the new psychoactive substance 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) revealed various pyrolysis products, indicating the potential ingestion of products with unknown toxicity (Texter et al., 2018).

Electrophilic Bromination of Alkylaryl Ketones : A study focused on the selective α-monobromination of various alkylaryl ketones, including 1-(2-methoxy-5-methyl-phenyl)-ethanone, demonstrating efficient and regioselective bromination methods (Ying, 2011).

Synthesis of Cholinesterase Inhibitors : Another study synthesized derivatives of 1-(substituted phenyl)-2-[(1-methyl-1H-tetrazol-5-yl) thio]ethanone, including compounds related to 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone, to investigate their anticholinesterase activities (Mohsen et al., 2014).

Intermediate in Anti-Inflammatory Agents Synthesis : 2-Bromo-6-methoxynaphthalene, an analog of 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone, is an important intermediate in the preparation of non-steroidal anti-inflammatory agents (Xu & He, 2010).

Enantiomerically Pure Compound Synthesis : Research on the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, starting from related bromo-substituted ethanones, highlights the significance in producing optically pure compounds (Zhang et al., 2014).

Nematicidal Activity : Synthesized derivatives of 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones and their carbamate derivatives, related to 2-Bromo-1-(2-methoxy-5-methyl-phenyl)-ethanone, were evaluated for nematicidal activity against root-knot nematode (Kumari et al., 2014).

Molecular Docking and ADMET Studies : Ethanone 1-(2-hydroxy-5-methyl phenyl) was studied for its binding efficacy with proteins in staphylococcus aureus and its ADMET properties, demonstrating potential anti-microbial properties (Satya et al., 2022).

Safety and Hazards

特性

IUPAC Name |

2-bromo-1-(2-methoxy-5-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-3-4-10(13-2)8(5-7)9(12)6-11/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQIEOAVICIPCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2429357.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2429359.png)

![(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2429364.png)

![N-{4-[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]phenyl}acetamide](/img/structure/B2429371.png)

![N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2429376.png)

![Ethyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429378.png)